Dexetimide C-11

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

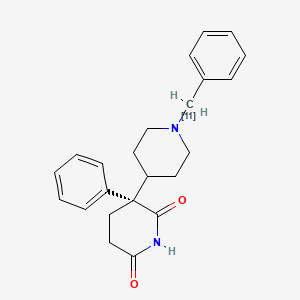

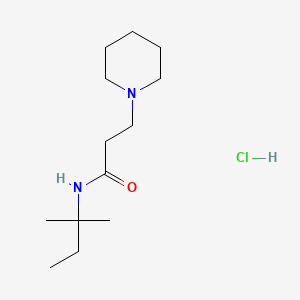

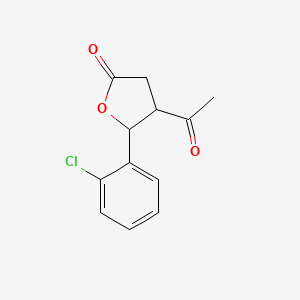

Dexetimide C-11 is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a muscarinic antagonist that has been used to treat neuroleptic-induced parkinsonism. The compound is labeled with carbon-11, a radioactive isotope, which allows it to be used as a tracer in PET scans to study muscarinic acetylcholine receptors in the brain and heart .

Preparation Methods

The preparation of Dexetimide C-11 involves the incorporation of carbon-11 into the molecular structure. One common method is the use of [11C]carbon monoxide in a two-step process. First, [11C]benzoyl acid chloride is generated through a palladium-mediated carbonylation of an aryl iodide. This intermediate is then reacted with a chosen nucleophile to form the final product . Industrial production methods often involve automated synthesis modules to ensure high purity and reproducibility .

Chemical Reactions Analysis

Dexetimide C-11 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dexetimide C-11 has a wide range of scientific research applications:

Chemistry: Used as a tracer in PET imaging to study chemical processes in vivo.

Biology: Helps in understanding the distribution and density of muscarinic acetylcholine receptors in the brain.

Medicine: Used in the diagnosis and monitoring of neurological disorders such as Alzheimer’s and Parkinson’s disease.

Industry: Employed in the development of new pharmaceuticals by providing insights into drug-receptor interactions

Mechanism of Action

Dexetimide C-11 exerts its effects by binding to muscarinic acetylcholine receptors, acting as an antagonist. This binding inhibits the action of acetylcholine, a neurotransmitter, thereby modulating various physiological processes. The molecular targets include different subtypes of muscarinic receptors, and the pathways involved are primarily related to neurotransmission .

Comparison with Similar Compounds

Dexetimide C-11 is similar to other muscarinic antagonists such as benzetimide and levetimide. its radiolabeled nature with carbon-11 makes it unique for PET imaging applications. Unlike its counterparts, this compound provides real-time insights into receptor dynamics and distribution in the brain and heart .

Similar Compounds

- Benzetimide

- Levetimide

- Scopolamine

- Atropine

This compound stands out due to its application in advanced imaging techniques, offering unparalleled insights into muscarinic receptor functions.

Properties

CAS No. |

115216-89-2 |

|---|---|

Molecular Formula |

C23H26N2O2 |

Molecular Weight |

361.5 g/mol |

IUPAC Name |

(3S)-3-phenyl-3-[1-(phenyl(111C)methyl)piperidin-4-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C23H26N2O2/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,26,27)/t23-/m1/s1/i17-1 |

InChI Key |

LQQIVYSCPWCSSD-IEORCDKZSA-N |

Isomeric SMILES |

C1CN(CCC1[C@@]2(CCC(=O)NC2=O)C3=CC=CC=C3)[11CH2]C4=CC=CC=C4 |

Canonical SMILES |

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

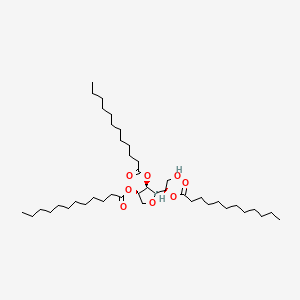

![N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12707750.png)

![9-[4,4-bis(3-fluorophenyl)butylamino]-1,2,3,4-tetrahydroacridin-1-ol;(E)-but-2-enedioic acid](/img/structure/B12707800.png)